![molecular formula C11H18Cl2N2O B2748130 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride CAS No. 1609400-29-4](/img/structure/B2748130.png)
4-Piperidinyl(2-pyridinyl)methanol dihydrochloride
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Overview
Description
4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is a chemical compound with the CAS Number: 1609400-29-4 . It has a molecular weight of 265.18 . The IUPAC name for this compound is piperidin-4-yl (pyridin-2-yl)methanol dihydrochloride . It is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is 1S/C11H16N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,11-12,14H,4-5,7-8H2;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Piperidinyl(2-pyridinyl)methanol dihydrochloride is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic synthesis for introducing functional groups into molecules. The study by Coppens et al. (2010) investigates the reactivity of chloropyridines with piperidine in methanol, shedding light on the electrostatic interactions that might be relevant for compounds like 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride (Coppens, Declerck, Gillet, & Nasielski, 2010).
Synthesis of Potential Substance P Antagonists
Compounds related to 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride have been explored for their potential as Substance P antagonists, a class of compounds that can modulate the neurotransmitter system involved in pain perception. Knoops et al. (1997) describe the synthesis of 3-piperidine(methan)amines and their cyclic analogues, highlighting the importance of these structures in medicinal chemistry (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Molecular Structure Studies
Understanding the molecular structure of compounds is crucial for their application in various scientific fields. Alver, Parlak, and Bilge (2011) conducted an experimental and theoretical NMR study of a compound closely related to 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride, providing insights into its stable forms and molecular geometry, which are essential for predicting reactivity and interaction with biological targets (Alver, Parlak, & Bilge, 2011).
Crystal Structure and Reactivity
The crystal structure of compounds provides a deep understanding of their physical and chemical properties. Girish et al. (2008) synthesized and characterized the crystal structure of a piperidin-4-yl-methanol derivative, similar to 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride, revealing details about its conformation and potential interactions (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008).
Catalytic Applications
The reactivity of piperidine derivatives under catalytic conditions has been explored for the synthesis of various organic compounds. Kamiguchi et al. (2007) demonstrated the N-alkylation of amines with primary alcohols over halide clusters, a reaction mechanism that could potentially be applied to the synthesis or modification of compounds like 4-Piperidinyl(2-pyridinyl)methanol dihydrochloride (Kamiguchi, Takahashi, Nagashima, Nakamura, & Chihara, 2007).
Safety and Hazards
properties
IUPAC Name |
piperidin-4-yl(pyridin-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;;/h1-3,6,9,11-12,14H,4-5,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRZBKDKCCOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=N2)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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